molecular formula C19H17ClN4O4S B11465979 4-[4-(4-chlorophenyl)-1-methyl-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzenesulfonamide

4-[4-(4-chlorophenyl)-1-methyl-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzenesulfonamide

Cat. No.: B11465979
M. Wt: 432.9 g/mol
InChI Key: LCQFTVGMUDBDJQ-UHFFFAOYSA-N
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Description

4-[4-(4-CHLOROPHENYL)-1-METHYL-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrrolo[3,4-d]pyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings. The compound also features a chlorophenyl group and a benzene sulfonamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-CHLOROPHENYL)-1-METHYL-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the fused ring system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, where a chlorobenzene derivative reacts with the pyrrolo[3,4-d]pyrimidine core under suitable conditions.

    Attachment of the Benzene Sulfonamide Moiety: The final step involves the sulfonation of the benzene ring, followed by the introduction of the sulfonamide group. This step may require the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the reaction with an amine to form the sulfonamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-CHLOROPHENYL)-1-METHYL-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

4-[4-(4-CHLOROPHENYL)-1-METHYL-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-[4-(4-CHLOROPHENYL)-1-METHYL-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Chlorophenyl Derivatives: Compounds containing the chlorophenyl group may have similar chemical properties and reactivity.

    Benzene Sulfonamide Derivatives: These compounds have similar functional groups and may exhibit related biological activities.

Uniqueness

4-[4-(4-CHLOROPHENYL)-1-METHYL-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H17ClN4O4S

Molecular Weight

432.9 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-1-methyl-2,5-dioxo-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl]benzenesulfonamide

InChI

InChI=1S/C19H17ClN4O4S/c1-23-15-10-24(13-6-8-14(9-7-13)29(21,27)28)18(25)16(15)17(22-19(23)26)11-2-4-12(20)5-3-11/h2-9,17H,10H2,1H3,(H,22,26)(H2,21,27,28)

InChI Key

LCQFTVGMUDBDJQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)Cl)C(=O)N(C2)C4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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